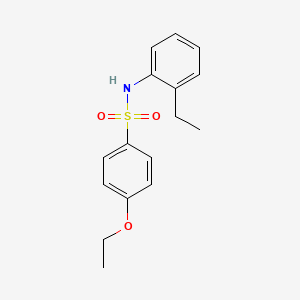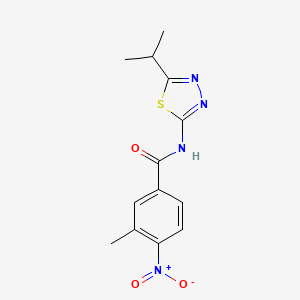
phenyl benzyl(phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl benzyl(phenyl)carbamate, also known as benzylphenylcarbamate or benzylcarbamic acid phenyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform. It is mainly used as a reagent in organic synthesis and as a stabilizer in plastics and rubber.
Mecanismo De Acción
The mechanism of action of phenyl benzyl(phenyl)carbamate is not well understood. However, it is believed to act as a carbamate insecticide by inhibiting the activity of acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine neurotransmitter in the nervous system.
Biochemical and Physiological Effects:
Phenyl benzyl(phenyl)carbamate has been shown to have several biochemical and physiological effects. It has been reported to cause inhibition of acetylcholinesterase activity in the nervous system, leading to the accumulation of acetylcholine neurotransmitter and subsequent overstimulation of the nervous system. This overstimulation can lead to convulsions and death in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl benzyl(phenyl)carbamate has several advantages and limitations when used in lab experiments. One of the significant advantages is its high purity, which makes it suitable for use in various analytical techniques. However, its toxicity and potential health hazards limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on phenyl benzyl(phenyl)carbamate. One of the significant areas of research is the development of new and efficient methods for the synthesis of this compound. Another area of research is the investigation of its potential applications in the field of medicine, particularly in the treatment of neurological disorders. Additionally, further studies are required to understand the mechanism of action of this compound and its potential effects on human health and the environment.
Conclusion:
In conclusion, phenyl benzyl(phenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to explore the full potential of this compound in various fields.
Métodos De Síntesis
The synthesis of phenyl benzyl(phenyl)carbamate can be carried out through the reaction between benzylamine and phenyl chloroformate. The reaction takes place in the presence of a base such as sodium carbonate or potassium carbonate. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
Phenyl benzyl(phenyl)carbamate has been extensively used in scientific research due to its potential applications in various areas. One of the significant applications of this compound is in the field of organic synthesis. It is used as a reagent in the preparation of various organic compounds such as carbamates, ureas, and amides.
Propiedades
IUPAC Name |
phenyl N-benzyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(23-19-14-8-3-9-15-19)21(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLYPSXWMVFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)


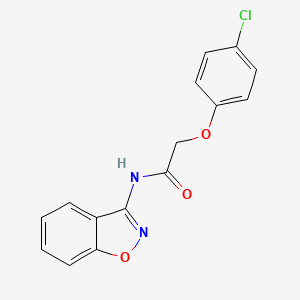
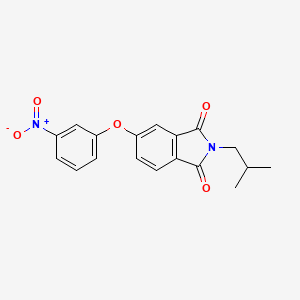
![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)
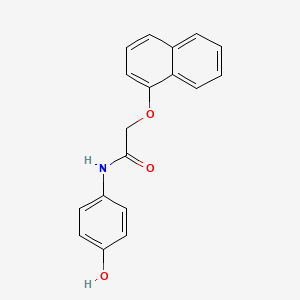
![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)
![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)
